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molecular formula C11H10Cl2O4 B8490716 2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

2-(3,4-Dichloro-phenyl)-succinic acid 1-methyl ester

Cat. No. B8490716
M. Wt: 277.10 g/mol
InChI Key: HOEWNGYPIYAXMJ-UHFFFAOYSA-N
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Patent
US06433174B1

Procedure details

17.94 g of sodium hydride with 61% purity and 350 ml of dried dimethyl sulfoxide were added to a well dried 1-litre 4-necked flask and suspended at room temperature. 99.00 g of methyl 3,4-dichlorophenylacetate was added dropwise thereto under cooling with ice water, the solution being continuously stirred at room temperature even after the end of the dropwise addition. Then 50.38 g of sodium chloroacetate was added under cooling with ice water and the solution was stirred at room temperature. The produced red suspension was poured into a mixture of 500 ml of 1N hydrochloric acid and 300 ml of ice water, and the solution was stirred vigorously. The reaction mixture was extracted with 800 ml of ether, and the organic layer was washed with 500 ml of water (three times) and 500 ml of a saturated saline solution (once). The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled away to obtain 123.94 g of an oily substance. This oily substance was crystallized by treating it with about 400 ml of an ethyl acetate/hexane (1/20) mixture. The precipitated crystals were filtered out, washed with a small quantity of ethyl acetate/hexane (1/20) and then dried to give 93.46 g of the primary crystals of the title substance. Meanwhile, the filtrate was concentrated and crystallized from ethyl acetate/hexane, and the precipitated crystals were filtered out and dried to obtain 9.29 g of the secondary crystals (102.75 g with the primary and secondary crystals put together, 81.0% yield) of the title substance.
Quantity
17.94 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.38 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10].Cl[CH2:17][C:18]([O-:20])=[O:19].[Na+].Cl>CS(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]([CH:11]([C:12]([O:14][CH3:15])=[O:13])[CH2:17][C:18]([OH:20])=[O:19])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
17.94 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50.38 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution being continuously stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
suspended at room temperature
ADDITION
Type
ADDITION
Details
even after the end of the dropwise addition
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred vigorously
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 800 ml of ether
WASH
Type
WASH
Details
the organic layer was washed with 500 ml of water (three times) and 500 ml of a saturated saline solution (once)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
to obtain 123.94 g of an oily substance
CUSTOM
Type
CUSTOM
Details
This oily substance was crystallized
ADDITION
Type
ADDITION
Details
by treating it with about 400 ml of an ethyl acetate/hexane (1/20) mixture
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered out
WASH
Type
WASH
Details
washed with a small quantity of ethyl acetate/hexane (1/20)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 93.46 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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